molecular formula C17H20N4O4 B12721992 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-nitrophenyl)-N,N',2,6-tetramethyl- CAS No. 161771-90-0

3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-nitrophenyl)-N,N',2,6-tetramethyl-

Cat. No.: B12721992
CAS No.: 161771-90-0
M. Wt: 344.4 g/mol
InChI Key: HYCBZTLYVMQOJR-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-nitrophenyl)-N,N’,2,6-tetramethyl- is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxamide groups and a nitrophenyl group, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-nitrophenyl)-N,N’,2,6-tetramethyl- typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction mixture being heated under reflux .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this complex molecule .

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-nitrophenyl)-N,N’,2,6-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and dihydropyridines, which have significant applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-nitrophenyl)-N,N’,2,6-tetramethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-nitrophenyl)-N,N’,2,6-tetramethyl- exerts its effects involves interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
  • Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Dimethyl 2,6-pyridinedicarboxylate

Uniqueness

Compared to these similar compounds, 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-nitrophenyl)-N,N’,2,6-tetramethyl- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

161771-90-0

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

3-N,5-N,2,6-tetramethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide

InChI

InChI=1S/C17H20N4O4/c1-9-13(16(22)18-3)15(14(10(2)20-9)17(23)19-4)11-7-5-6-8-12(11)21(24)25/h5-8,15,20H,1-4H3,(H,18,22)(H,19,23)

InChI Key

HYCBZTLYVMQOJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)NC)C2=CC=CC=C2[N+](=O)[O-])C(=O)NC

Origin of Product

United States

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